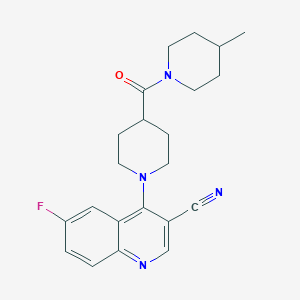

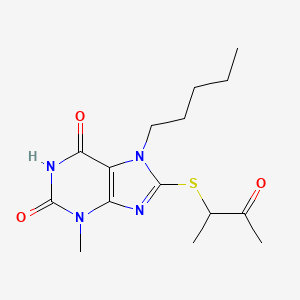

(E)-1-(4-(benzyloxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (E)-1-(4-(benzyloxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one is a chalcone derivative, which is a class of organic compounds with diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated ketone moiety and are known for their potential fungicidal properties, as well as their ability to form various heterocyclic systems such as pyridines and pyrroles through synthetic transformations.

Synthesis Analysis

The synthesis of related chalcone derivatives typically involves the condensation of an aldehyde with an acetophenone under basic conditions. In the context of the provided papers, the synthesis of pyridine and pyrrole derivatives from highly functionalized chalcone precursors has been demonstrated. These precursors, such as (1E,3E)-1-(benzoylamino)-4-(dimethylamino)buta-1,3-diene-1,2,3-tricarboxylates, can be transformed into various heterocyclic systems by choosing appropriate ester groups to drive the reaction towards the desired product .

Molecular Structure Analysis

The molecular structure of chalcone derivatives is characterized by a planar conformation due to the conjugated system of the α,β-unsaturated ketone. For instance, in a related compound, (E)-3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one, the dihedral angle between the phenyl rings is 45.5°, and the dimethylamino group is nearly coplanar with its attached benzene ring, indicating the E configuration of the molecule . This planarity is crucial for the stability and reactivity of chalcones.

Chemical Reactions Analysis

Chalcones can undergo various chemical reactions due to their reactive α,β-unsaturated ketone system. They can be transformed into pyridine derivatives, which are important structures in medicinal chemistry. The provided data indicates that substituted chalcones can be synthesized into oximes and then alkylated to produce compounds with fungicidal activity . This showcases the versatility of chalcone derivatives in chemical synthesis and their potential in generating biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of chalcone derivatives are influenced by their molecular structure. The conjugated system provides a degree of rigidity to the molecule, which can affect its crystal packing and intermolecular interactions. For example, weak intermolecular C—H⋯π interactions have been observed in the crystal structure of a related chalcone derivative . These interactions can influence the melting point, solubility, and stability of the compound. The presence of substituents such as the dimethylamino group can also affect the electron distribution within the molecule, potentially altering its reactivity and physical properties.

科学的研究の応用

Synthesis and Fungicidal Activity : A study by Kuzenkov and Zakharychev (2019) discussed the synthesis of substituted (E)-3-phenyl-1-(pyridin-3-yl)prop-2-en-1-one (E,Z)-O-alkyl- and O-benzyloximes, demonstrating good fungicidal activity. This suggests potential agricultural applications for controlling fungal diseases (Kuzenkov & Zakharychev, 2019).

Synthesis of 1,4-Dihydropyridine Derivatives : Another study by Stanovnik et al. (2002) explored the synthesis of dihydropyridine derivatives, which are important in medicinal chemistry, using related compounds (Stanovnik et al., 2002).

Nonlinear Optical Material Research : Wu et al. (2017) synthesized asymmetric pyrene derivatives related to this compound, demonstrating their potential as broadband nonlinear refractive materials. This could have implications in optical technology and photonics (Wu et al., 2017).

Antimicrobial Activity : In the field of microbiology, a study by Jadvani and Naliapara (2021) synthesized derivatives of the compound and evaluated their antimicrobial activity, indicating potential pharmaceutical applications (Jadvani & Naliapara, 2021).

Chemical Characterization and Structure Analysis : A 2012 study by Fun et al. focused on the structural characterization of a related compound, providing insights into its molecular geometry and potential interactions (Fun et al., 2012).

Antitumor and Antioxidant Activities : El‐Borai et al. (2013) reported on the synthesis of pyrazolopyridine derivatives using related compounds and evaluated their antioxidant and antitumor activities, suggesting their relevance in cancer research (El‐Borai et al., 2013).

特性

IUPAC Name |

(E)-3-(dimethylamino)-1-(4-phenylmethoxyphenyl)-2-pyridin-4-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c1-25(2)16-22(19-12-14-24-15-13-19)23(26)20-8-10-21(11-9-20)27-17-18-6-4-3-5-7-18/h3-16H,17H2,1-2H3/b22-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUSHALTNVVAIW-CJLVFECKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C1=CC=NC=C1)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C1=CC=NC=C1)/C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(4-(benzyloxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3003906.png)

![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B3003912.png)

![10-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one](/img/structure/B3003913.png)

![Ethyl 5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3003917.png)

![4-[(3,5-Dimethylpyrazol-1-yl)methyl]-1-methylpyrrolidin-2-one](/img/structure/B3003918.png)

![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B3003922.png)

![N-[(E)-3-(1-Methylpyrazol-4-yl)prop-2-enyl]but-2-ynamide](/img/structure/B3003923.png)

![N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B3003927.png)